N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
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Overview
Description
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is a synthetic compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide typically involves the acylation of anthranilic acid derivatives followed by cyclization. One common method involves the use of monoethyl malonate as an acylating agent in the presence of N,N’-dicyclohexylcarbodiimide . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can yield different hydroquinoline derivatives.
Substitution: Halogenation and alkylation reactions are common, leading to various substituted quinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and alkylating agents like alkyl halides are employed.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with potential biological activities .
Scientific Research Applications
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. Additionally, it may interact with other cellular pathways, contributing to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
Nalidixic acid: An early quinolone antibiotic with similar antimicrobial properties.
Ciprofloxacin: A widely used quinolone antibiotic with enhanced activity against a broad spectrum of bacteria.
Uniqueness
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide is unique due to its specific decyl side chain, which may enhance its lipophilicity and cellular uptake. This structural feature can potentially improve its efficacy and bioavailability compared to other quinolones .
Properties
Molecular Formula |
C20H28N2O3 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-decyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H28N2O3/c1-2-3-4-5-6-7-8-11-14-21-19(24)17-18(23)15-12-9-10-13-16(15)22-20(17)25/h9-10,12-13H,2-8,11,14H2,1H3,(H,21,24)(H2,22,23,25) |
InChI Key |
KGPMPKHFXMEGCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2NC1=O)O |
Origin of Product |
United States |
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